2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate
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Overview
Description
Synthesis Analysis
The synthesis of analogues closely related to 2-Amino-3-hydroxy-3-phenylpropanoic acid involves multiple steps, including highly diastereoselective formation processes and optical resolution techniques. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved by a highly diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998). Similarly, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution further demonstrates the complexity and precision required in synthesizing these compounds (Shiraiwa et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-hydroxy-3-phenylpropanoic acid derivatives is elucidated through sophisticated techniques such as X-ray crystallography. For example, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a new amino acid component of bestatin, confirmed its stereochemistry, showcasing the importance of structural analysis in understanding the compound's chemical behavior (Nakamura et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-3-hydroxy-3-phenylpropanoic acid and its derivatives highlight their reactivity and the formation of complex molecules. The transformation of 3-amino-3-vinylpropanoic acid to cyclic stabilized forms demonstrates the compound's versatility in chemical synthesis (Cheung & Shoolingin‐Jordan, 1997).
Physical Properties Analysis
The study of the physical properties, such as solubility, melting point, and crystal structure, provides insights into the compound's behavior under different conditions. The optical resolution and preferential crystallization processes used to obtain optically active forms of the compound are indicative of its physical properties influencing synthesis outcomes (Shiraiwa et al., 2006).
Scientific Research Applications
Antioxidant Activities and Health Benefits
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is closely related to hydroxycinnamic acids and their derivatives, which are known for their potent antioxidant activities. These compounds are widely distributed in plants and are present in free, conjugated-soluble, and insoluble-bound forms. Research has shown that hydroxycinnamic acids like ferulic, coumaric, caffeic, and sinapic acids, along with their derivatives, demonstrate significant in vitro and in vivo antioxidant activities. They exert these effects by scavenging various radicals and acting as reducing agents, which contributes to their protective effects against oxidative stress-related diseases (Shahidi & Chandrasekara, 2010). Additionally, structure-activity relationship studies have shown that the antioxidant activity of hydroxycinnamic acids is influenced by their structural features, such as the presence of an unsaturated bond in the side chain and modifications to the aromatic ring and carboxylic function (Razzaghi-Asl et al., 2013).
Biodegradable Polymers
Polyhydroxyalkanoates (PHAs) are biodegradable polymers produced by microorganisms as carbon and energy storage compounds. These polymers are synthesized from various hydroxyalkanoic acid monomers, forming ester bonds that result in a wide range of material properties suitable for numerous applications, including biodegradable packaging and medical uses. The biosynthesis and commercialization challenges of PHAs, including the high production costs compared to petroleum-based plastics, are crucial areas of ongoing research (Amara, 2010).
Cosmetic and Therapeutic Applications
Hydroxy acids (HAs), including derivatives of hydroxycinnamic acids, have found extensive use in cosmetic and therapeutic formulations due to their beneficial effects on the skin. These compounds are used to treat conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The mechanisms behind their biological activities, although still requiring further clarification, include antioxidant effects, melanogenesis modulation, and impacts on tanning. The safety and efficacy of products containing HAs, especially concerning their use on sun-exposed skin, have been subjects of significant research interest (Kornhauser et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate |
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